molecular formula C11H13N3O2S B2655364 4-(Piperazin-1-ylsulfonyl)benzonitrile CAS No. 870761-05-0

4-(Piperazin-1-ylsulfonyl)benzonitrile

Cat. No.: B2655364
CAS No.: 870761-05-0
M. Wt: 251.3
InChI Key: RVVNXHYCKKNCJC-UHFFFAOYSA-N
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Scientific Research Applications

4-(Piperazin-1-ylsulfonyl)benzonitrile is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-ylsulfonyl)benzonitrile typically involves the reaction of piperazine with benzonitrile sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-ylsulfonyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-ylsulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their activity and function. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperazin-1-ylsulfonyl)benzamide
  • 4-(Piperazin-1-ylsulfonyl)phenol
  • 4-(Piperazin-1-ylsulfonyl)benzoic acid

Uniqueness

4-(Piperazin-1-ylsulfonyl)benzonitrile is unique due to its combination of a piperazine ring, a sulfonyl group, and a nitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-piperazin-1-ylsulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c12-9-10-1-3-11(4-2-10)17(15,16)14-7-5-13-6-8-14/h1-4,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVNXHYCKKNCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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